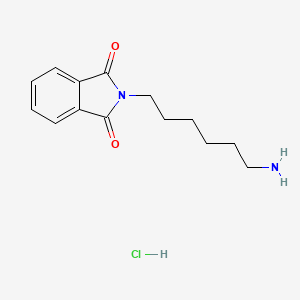
2-Bromo-6-(difluoromethyl)-3,4-difluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(difluoromethyl)-3,4-difluorophenol is a fluorinated aromatic compound with the molecular formula C7H3BrF3O. This compound is characterized by the presence of bromine, difluoromethyl, and difluorophenol groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(difluoromethyl)-3,4-difluorophenol typically involves the bromination of a difluoromethyl-substituted phenol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-(difluoromethyl)-3,4-difluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The difluoromethyl group can be reduced to form difluoromethyl-substituted benzene derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea are commonly used in substitution reactions. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 2-amino-6-(difluoromethyl)-3,4-difluorophenol and 2-thio-6-(difluoromethyl)-3,4-difluorophenol.
Oxidation Reactions: Products include 2-bromo-6-(difluoromethyl)-3,4-difluoroquinone.
Reduction Reactions: Products include 2-bromo-6-(difluoromethyl)-3,4-difluorobenzene.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-(difluoromethyl)-3,4-difluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the design of fluorinated analogs of biologically active molecules. These analogs are studied for their potential as enzyme inhibitors or receptor ligands.
Medicine: Research into the compound’s potential as a pharmaceutical intermediate is ongoing. Its fluorinated structure may enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and advanced polymers.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(difluoromethyl)-3,4-difluorophenol depends on its specific application. In chemical reactions, the bromine atom and difluoromethyl group play key roles in determining the compound’s reactivity and selectivity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Molecular Targets and Pathways
Enzyme Inhibition: The compound may act as an inhibitor of enzymes that interact with phenolic substrates. The presence of fluorine atoms can enhance binding affinity and selectivity.
Receptor Binding: The compound’s structure allows it to interact with specific receptors in biological systems, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-6-(trifluoromethyl)phenol
- 2-Bromo-6-(difluoromethyl)pyridine
- 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
Uniqueness
2-Bromo-6-(difluoromethyl)-3,4-difluorophenol is unique due to the presence of both difluoromethyl and difluorophenol groups on the same aromatic ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various research and industrial applications. The compound’s fluorinated structure also enhances its stability and reactivity compared to non-fluorinated analogs.
Eigenschaften
Molekularformel |
C7H3BrF4O |
|---|---|
Molekulargewicht |
259.00 g/mol |
IUPAC-Name |
2-bromo-6-(difluoromethyl)-3,4-difluorophenol |
InChI |
InChI=1S/C7H3BrF4O/c8-4-5(10)3(9)1-2(6(4)13)7(11)12/h1,7,13H |
InChI-Schlüssel |
XWEORKRSDRJKLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)F)Br)O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13039641.png)
![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(4-chlorophenyl)amino]-N-[(4-chlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13039655.png)
![(1R,4R)-6'-(Cyclobutylmethoxy)-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13039656.png)





![8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13039701.png)

![3-bromo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13039703.png)
